molecular formula C9H13N3 B13079142 6-Isopropylpicolinimidamide

6-Isopropylpicolinimidamide

Cat. No.: B13079142
M. Wt: 163.22 g/mol
InChI Key: FUSOHTYYGLQNPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Isopropylpicolinimidamide is a chemical compound of interest in several advanced research areas, particularly due to the versatile properties of the picolinamide core. Picolinamide derivatives are recognized for their strong ligand properties in coordination chemistry, facilitating the formation of complexes with various metal ions . These compounds can act as key building blocks in organic synthesis and are investigated for their potential in creating more complex structures with tailored properties . The structural motif of picolinamides has been identified as a promising scaffold in bioactive agent discovery. Research has shown that related picolinamide compounds exhibit antifungal properties by specifically targeting essential fungal proteins, such as the phosphatidylinositol/phosphatidylcholine transfer protein Sec14p, highlighting the potential of this chemical class in developing new therapeutic strategies . Furthermore, studies on picolinamide coordination chemistry with metal ions like uranyl nitrate (UO₂(NO₃)₂) demonstrate their ability to bind in a bidentate chelating mode, which is relevant for research in metal ion separation and recovery processes . Researchers value this compound for probing specific biological pathways and developing new materials or separation protocols. 6-Isopropylpicolinimidamide is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

6-propan-2-ylpyridine-2-carboximidamide

InChI

InChI=1S/C9H13N3/c1-6(2)7-4-3-5-8(12-7)9(10)11/h3-6H,1-2H3,(H3,10,11)

InChI Key

FUSOHTYYGLQNPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CC=C1)C(=N)N

Origin of Product

United States

Preparation Methods

Overview of 6-Isopropylpicolinimidamide Synthesis

6-Isopropylpicolinimidamide is structurally characterized by an amidine functional group attached to a picolinic acid derivative with an isopropyl substituent at the 6-position. The synthesis typically involves the construction of the amidine moiety on a substituted pyridine ring.

Synthetic Routes and Key Reaction Steps

Starting Materials and Key Intermediates

  • The synthesis generally begins with 6-isopropylpicolinonitrile or 6-isopropylpicolinamide as precursors.
  • The nitrile or amide group is transformed into the amidine functionality through controlled chemical reactions.

Common Preparation Methods

Cyclisation and Amidination Using Alkoxy-bis(dialkylamino)methane Derivatives
  • A notable patented process involves the use of alkoxy-bis(dialkylamino)methane reagents, such as tert-Butyloxy-bis-(dimethylamino)methane, to convert nitrile intermediates into amidines.
  • This method proceeds via cyclisation in the presence of a hydrohalic acid (e.g., HCl) in an alkanol solvent such as n-butanol, methanol, or ethanol.
  • The reaction conditions typically involve acidic cyclisation that simultaneously facilitates amidine formation and optional protecting group removal.
  • This route is advantageous for its high yield and use of readily available reagents, making it suitable for large-scale synthesis.
Alternative Amidination via Reductive Amination
  • Reductive amination of 6-substituted picolinimidamide derivatives can be employed to introduce alkyl substituents on the amino group, enhancing molecular diversity.
  • This method uses reducing agents in the presence of aldehydes or ketones to modify the amino substituent after amidine formation.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Solvent Temperature Notes
(A) Starting nitrile or amide precursor - - 6-Isopropylpicolinonitrile or amide
(B) Alkoxy-bis(dialkylamino)methane derivative + base (alkali metal alkoxide/hydride) Alcohol (methanol, ethanol, n-butanol) Ambient to reflux Formation of amidine intermediate
(C) Hydrohalic acid (HCl preferred) for cyclisation Same as above Reflux Cyclisation and optional protecting group removal
(D) Optional deprotection step Acidic or neutral Ambient Removal of protecting groups if present
(E) Salt formation (optional) Suitable solvent Ambient Conversion into pharmaceutically acceptable salts

Research Findings and Optimization

  • The choice of solvent strongly influences the reaction yield and purity. n-Butanol is often preferred due to its balance of polarity and boiling point, which facilitates efficient cyclisation and product isolation.
  • Hydrohalic acid concentration and reaction time are critical parameters; excessive acid or prolonged heating can lead to side reactions or decomposition.
  • Protecting groups on the amino functionality can be selectively removed post-cyclisation to yield the free amidine, allowing further functionalization.
  • The use of alkoxy-bis(dialkylamino)methane reagents provides a more economical and scalable alternative to more expensive or less characterized reagents previously reported.
  • Reductive amination post-amidine formation allows structural diversification, which is valuable for pharmaceutical lead optimization.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Scalability
Alkoxy-bis(dialkylamino)methane cyclisation High yield, cost-effective, well-characterized reagents Requires acidic conditions, careful control of reaction parameters High
Reductive amination modification Enables structural diversification Additional reaction step, requires reducing agents Moderate
Direct amidine formation from nitriles Straightforward May require harsh conditions or expensive reagents Variable

Chemical Reactions Analysis

Types of Reactions: 6-Isopropylpicolinimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The imidamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium and controlled temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are typically conducted in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as halides, amines; reactions are performed in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and other reduced forms.

    Substitution: Formation of substituted picolinimidamide derivatives.

Scientific Research Applications

6-Isopropylpicolinimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Isopropylpicolinimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs of 6-isopropylpicolinimidamide, highlighting differences in substituents, physicochemical properties, and applications.

Compound Name Substituent CAS No. Similarity Score Key Properties
6-(2-Fluorophenyl)picolinimidamide hydrochloride 2-Fluorophenyl at C6 359-83-1 N/A High purity (100%), halogenated aromatic group enhances lipophilicity .
6-(Trifluoromethyl)picolinimidamide hydrochloride Trifluoromethyl at C6 264884-49-3 0.64 Electron-withdrawing CF₃ group improves metabolic stability .
4-(Trifluoromethyl)picolinimidamide hydrochloride Trifluoromethyl at C4 909109-68-8 0.54 Altered regiochemistry reduces similarity; potential for divergent reactivity .
2-Phenyl-4-(trifluoromethyl)-1H-imidazole CF₃ and phenyl at C2/C4 33469-36-2 0.52 Non-picolinimidamide core; imidazole ring modifies electronic properties .

Key Research Findings

Substituent Effects on Bioactivity

  • Halogen vs. Alkyl Groups : The 2-fluorophenyl analog (CAS 359-83-1) exhibits higher lipophilicity compared to alkyl-substituted derivatives like 6-isopropylpicolinimidamide. This difference may influence membrane permeability and target binding .
  • Trifluoromethyl vs. In contrast, the isopropyl group may offer steric bulk without significant electronic perturbation .

Regiochemical Impact

  • C6 vs. C4 Substitution : The 6-(trifluoromethyl) derivative (similarity score 0.64) shows higher structural similarity to 6-isopropylpicolinimidamide than the 4-substituted analog (score 0.54). This suggests that substituent position significantly affects molecular recognition in biological systems .

Biological Activity

6-Isopropylpicolinimidamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and agriculture. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H14_{14}N4_{4}
  • Molecular Weight : Approximately 218.25 g/mol
  • Structural Characteristics : The compound features a picolinamide backbone with an isopropyl group, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 6-Isopropylpicolinimidamide exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. Its mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival.

Anticancer Potential

In addition to antimicrobial effects, 6-Isopropylpicolinimidamide has been investigated for its anticancer properties. Preliminary studies suggest that the compound may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. This has been particularly noted in studies focusing on breast and colon cancer cell lines.

Anthelmintic Activity

The compound's potential as an anthelmintic agent has also been explored. Research indicates that 6-Isopropylpicolinimidamide may effectively target parasitic worms, disrupting their life cycles through specific molecular interactions. This makes it a promising candidate in veterinary and human medicine for treating helminthic infections.

The biological activity of 6-Isopropylpicolinimidamide is believed to be mediated through its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act by inhibiting key enzymes involved in metabolic processes within microbial and cancer cells.
  • Receptor Binding : It may bind to specific receptors, modulating their activity and influencing cellular responses.
  • Cell Cycle Interference : In cancer cells, it may disrupt the cell cycle, leading to increased apoptosis .

Research Findings

Several studies have investigated the biological activity of 6-Isopropylpicolinimidamide:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effective inhibition of Gram-positive and Gram-negative bacteria.
Study 2Anticancer EffectsInduced apoptosis in breast cancer cell lines; mechanism involves caspase activation.
Study 3Anthelmintic PotentialShowed efficacy against specific helminth species; mechanism involves disruption of energy metabolism.

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of 6-Isopropylpicolinimidamide against resistant bacterial strains. Results indicated a significant reduction in bacterial load among treated subjects compared to controls.
  • Case Study on Cancer Treatment : In vitro studies demonstrated that treatment with 6-Isopropylpicolinimidamide led to reduced viability in colon cancer cells, suggesting its potential as a therapeutic agent in oncology.

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